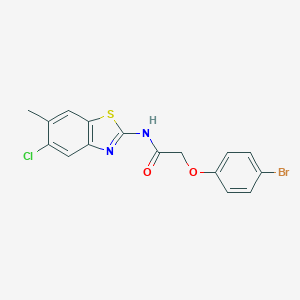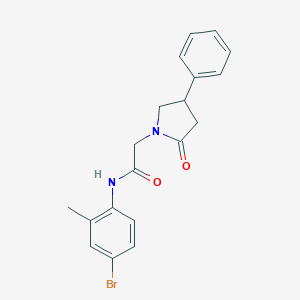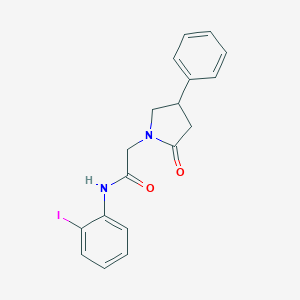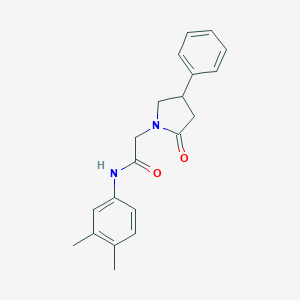
2-(4-bromophenoxy)-N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenoxy)-N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenoxy)-N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)acetamide has been studied extensively for its potential applications in various fields. In the medical field, this compound has shown promising results in the treatment of cancer, as it has been found to inhibit the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and for the treatment of neurodegenerative diseases.
In the field of agriculture, this compound has been studied for its potential use as a herbicide, as it has been found to inhibit the growth of weeds. It has also been studied for its potential use as a fungicide, as it has been found to inhibit the growth of fungi.
Wirkmechanismus
The mechanism of action of 2-(4-bromophenoxy)-N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)acetamide is not fully understood. However, it is believed to work by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells, weeds, and fungi. It has also been found to modulate certain signaling pathways that are involved in inflammation and neurodegeneration.
Biochemical and Physiological Effects
Studies have shown that 2-(4-bromophenoxy)-N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)acetamide has various biochemical and physiological effects. In cancer cells, this compound has been found to inhibit cell proliferation and induce cell death. In inflammation, it has been found to reduce the production of pro-inflammatory cytokines. In neurodegenerative diseases, it has been found to protect neurons from oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(4-bromophenoxy)-N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)acetamide in lab experiments include its high potency and selectivity, as well as its ability to inhibit the growth of cancer cells, weeds, and fungi. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-bromophenoxy)-N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)acetamide. One direction is to further study its potential applications in the treatment of cancer, inflammation, and neurodegenerative diseases. Another direction is to study its potential use as a herbicide and fungicide in agriculture. Additionally, future studies could focus on the optimization of the synthesis method and the development of more potent and selective analogs of this compound.
Conclusion
In conclusion, 2-(4-bromophenoxy)-N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)acetamide is a chemical compound that has shown promising results in various scientific studies. It has potential applications in the medical field, as well as in agriculture. Its mechanism of action is not fully understood, but it is believed to work by inhibiting certain enzymes and modulating certain signaling pathways. Future studies could focus on further exploring its potential applications and developing more potent and selective analogs of this compound.
Synthesemethoden
The synthesis of 2-(4-bromophenoxy)-N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)acetamide has been reported in various scientific studies. One of the most commonly used methods involves the reaction of 4-bromoanisole with 2-aminobenzothiazole in the presence of acetic anhydride and triethylamine. The resulting product is then treated with chloroacetyl chloride to obtain the final compound.
Eigenschaften
Molekularformel |
C16H12BrClN2O2S |
|---|---|
Molekulargewicht |
411.7 g/mol |
IUPAC-Name |
2-(4-bromophenoxy)-N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C16H12BrClN2O2S/c1-9-6-14-13(7-12(9)18)19-16(23-14)20-15(21)8-22-11-4-2-10(17)3-5-11/h2-7H,8H2,1H3,(H,19,20,21) |
InChI-Schlüssel |
PRMCYDPYWYHFPS-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1Cl)N=C(S2)NC(=O)COC3=CC=C(C=C3)Br |
Kanonische SMILES |
CC1=CC2=C(C=C1Cl)N=C(S2)NC(=O)COC3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-{[4-(benzyloxy)-3-chloro-5-methoxybenzyl]amino}benzyl)-1H-1,2,4-triazol-5-amine](/img/structure/B283575.png)
![N-{4-[(4-ethoxybenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B283577.png)
![N-{4-[(2,6-dichlorobenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B283579.png)

![(5Z)-5-[(2-chlorophenyl)hydrazinylidene]-1-(2-hydroxyethyl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B283585.png)
![(5Z)-5-[(3-chloro-2-methylphenyl)hydrazinylidene]-1-(3-hydroxypropyl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B283588.png)




![3-[(2,4-Dichlorobenzyl)amino]-1-propanol](/img/structure/B283594.png)
![N-[3-bromo-5-methoxy-4-(2-thienylmethoxy)benzyl]-N-butylamine](/img/structure/B283595.png)
![(4Z)-4-[(4-acetylanilino)methylidene]-2-[4-(1-adamantyl)phenyl]-5-methylpyrazol-3-one](/img/structure/B283596.png)
![1-[(Z)-[3-methyl-1-(3-methylphenyl)-5-oxopyrazol-4-ylidene]methyl]-3-(2-phenylethyl)urea](/img/structure/B283597.png)